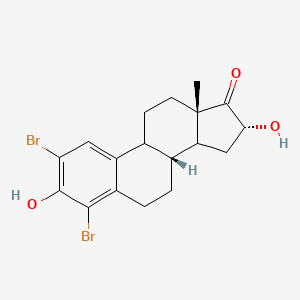
2,4-Dibromo-16alpha-hydroxyestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-16alpha-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16alpha position on the estrone backbone. It has a molecular formula of C18H20Br2O3 and a molecular weight of 444.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-16alpha-hydroxyestrone typically involves multi-step reactions. One common method includes the bromination of estrone to introduce bromine atoms at the 2 and 4 positions, followed by hydroxylation at the 16alpha position. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like methanol, followed by hydroxylation using reagents like sodium hydroxide in aqueous pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-16alpha-hydroxyestrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16alpha position can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 16-keto derivatives.
Reduction: Formation of 2,4-dihydroxyestrone.
Substitution: Formation of 2,4-diiodo-16alpha-hydroxyestrone.
Scientific Research Applications
2,4-Dibromo-16alpha-hydroxyestrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated steroids and as a reagent in organic synthesis.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating estrogenic activity.
Medicine: Investigated for its potential use in hormone replacement therapy and as a diagnostic marker for certain cancers.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2,4-Dibromo-16alpha-hydroxyestrone involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This interaction can lead to various physiological effects, including the regulation of reproductive functions and the modulation of cell proliferation in estrogen-sensitive tissues .
Comparison with Similar Compounds
2,4-Dibromoestrone: Lacks the hydroxyl group at the 16alpha position.
16alpha-Hydroxyestrone: Lacks the bromine atoms at the 2 and 4 positions.
2,4-Diiodo-16alpha-hydroxyestrone: Similar structure but with iodine atoms instead of bromine
Uniqueness: 2,4-Dibromo-16alpha-hydroxyestrone is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with estrogen receptors and unique pathways in chemical synthesis .
Properties
Molecular Formula |
C18H20Br2O3 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
(8R,13S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8?,9-,12?,14-,18+/m1/s1 |
InChI Key |
JTPNAPKUXFXZOQ-POOHPLPDSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















